(2-chloro-8-ethylquinolin-3-yl)methanol
Overview
Description
(2-chloro-8-ethylquinolin-3-yl)methanol is a chemical compound with the molecular formula C12H12ClNO and a molecular weight of 221.68 g/mol . It is a halogenated heterocycle, specifically a quinoline derivative, which features a chlorine atom at the 2-position, an ethyl group at the 8-position, and a hydroxymethyl group at the 3-position .
Preparation Methods
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the hydroxymethylation can be achieved using formaldehyde in the presence of a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
(2-chloro-8-ethylquinolin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxymethyl group to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
(2-chloro-8-ethylquinolin-3-yl)methanol has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used in biochemical assays to investigate enzyme activity or as a probe to study cellular processes.
Mechanism of Action
The mechanism by which (2-chloro-8-ethylquinolin-3-yl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary based on the context of its use and the specific biological system being studied .
Comparison with Similar Compounds
(2-chloro-8-ethylquinolin-3-yl)methanol can be compared with other similar compounds, such as:
- 2-Chloro-6-ethoxyquinoline-3-methanol
- 2-Chloro-6-methylquinoline-3-methanol
- 2-Chloro-7-methylquinoline-3-methanol
These compounds share the quinoline core structure with variations in the substituents at different positions. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
(2-chloro-8-ethylquinolin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-2-8-4-3-5-9-6-10(7-15)12(13)14-11(8)9/h3-6,15H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRABYCMGNNSUCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=CC(=C(N=C21)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640649 | |
Record name | (2-Chloro-8-ethylquinolin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017429-39-8 | |
Record name | (2-Chloro-8-ethylquinolin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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